molecular formula C19H21N5O2 B3019445 5-((4-ethylphenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1291836-34-4

5-((4-ethylphenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Katalognummer: B3019445
CAS-Nummer: 1291836-34-4
Molekulargewicht: 351.41
InChI-Schlüssel: HDDLEXGBNSLFOV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-((4-Ethylphenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative featuring a 1,2,3-triazole core substituted at the 4-position with a carboxamide group. The compound includes a 4-ethylphenylamino moiety at the 5-position and a 3-methoxybenzyl group attached to the carboxamide nitrogen.

Eigenschaften

CAS-Nummer

1291836-34-4

Molekularformel

C19H21N5O2

Molekulargewicht

351.41

IUPAC-Name

5-(4-ethylanilino)-N-[(3-methoxyphenyl)methyl]-2H-triazole-4-carboxamide

InChI

InChI=1S/C19H21N5O2/c1-3-13-7-9-15(10-8-13)21-18-17(22-24-23-18)19(25)20-12-14-5-4-6-16(11-14)26-2/h4-11H,3,12H2,1-2H3,(H,20,25)(H2,21,22,23,24)

InChI-Schlüssel

HDDLEXGBNSLFOV-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC2=NNN=C2C(=O)NCC3=CC(=CC=C3)OC

Löslichkeit

not available

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-ethylphenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed through a cycloaddition reaction between an azide and an alkyne

    Substitution Reactions: The introduction of the 4-ethylphenyl and 3-methoxybenzyl groups can be achieved through nucleophilic substitution reactions. These reactions typically require the presence of a base and a suitable solvent.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

5-((4-ethylphenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are frequently used.

    Substitution: Bases like sodium hydroxide or potassium carbonate, and solvents such as dimethyl sulfoxide or acetonitrile, are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alkane derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological processes or as a lead compound in drug discovery.

    Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.

    Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 5-((4-ethylphenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Biologische Aktivität

5-((4-ethylphenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound classified as a triazole derivative . This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial , anticancer , and antiviral properties .

Chemical Structure and Properties

The molecular formula of this compound is C19H21N5O2C_{19}H_{21}N_{5}O_{2}, with a molecular weight of 351.41 g/mol. It features a complex structure that includes an ethylphenyl amino group and a methoxybenzyl moiety, which contribute to its unique properties and potential applications in pharmaceuticals.

PropertyValue
CAS Number 1291836-34-4
Molecular Formula C19H21N5O2
Molecular Weight 351.41 g/mol
IUPAC Name 5-(4-ethylanilino)-N-[(3-methoxyphenyl)methyl]-2H-triazole-4-carboxamide

The mechanism of action for this compound likely involves its interaction with specific molecular targets such as enzymes or receptors. By binding to these targets, it may modulate their activity, influencing cellular processes and signaling pathways essential for therapeutic effects.

Anticancer Activity

Research indicates that triazole derivatives can possess antiproliferative effects against cancer cell lines. In studies evaluating the biological activity of related triazole compounds, significant reductions in cell viability were observed in human malignant melanoma cell lines (A375), suggesting potential anticancer applications .

For example, one study reported that certain triazole compounds decreased cell viability by up to 9.69% at a concentration of 10 µM compared to higher concentrations . The data suggest that further investigation into the anticancer properties of this compound could yield promising results.

Antiviral Activity

The antiviral potential of triazoles has been explored extensively, particularly in the context of viral infections like SARS-CoV-2. Triazole derivatives have been shown to inhibit viral enzymes effectively. For instance, docking studies revealed strong interactions between triazole-based compounds and the spike protein of SARS-CoV-2 . While specific data on this compound's antiviral activity remains scarce, its structural similarities to other active triazoles suggest it may exhibit similar properties.

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study assessing various triazole derivatives found that compounds with similar structures to this compound showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • Anticancer Studies : In vitro studies demonstrated that related triazoles reduced the viability of cancer cells significantly at concentrations ranging from 10 µM to 30 µM. The specific effects on different cancer cell lines warrant further exploration for therapeutic applications .
  • Antiviral Potential : Molecular docking studies indicated that triazole derivatives could bind effectively to viral proteins, suggesting potential use as antiviral agents .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Conformational Differences

  • Dihedral Angles: The triazole ring’s planarity and dihedral angles with substituents influence binding affinity. By contrast, N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide exhibits an 87.77° dihedral angle, enhancing conformational flexibility for target binding .
  • Solubility and Lipophilicity :
    • The 3-methoxybenzyl group in the target compound likely improves water solubility compared to analogs with hydrophobic substituents (e.g., 4-chlorophenyl in ZIPSEY) .
    • Halogenated derivatives (e.g., 3-chloro-4-fluorobenzyl in ) show higher logP values, favoring membrane permeability but reducing aqueous solubility.

Enzyme Inhibition

  • BuChE Inhibition : A structurally related compound, 5-(1,2-dithiolan-3-yl)-N-((1-(3-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl)pentanamide, exhibits potent BuChE inhibition (IC₅₀ = 8.4 μM), comparable to galantamine (IC₅₀ = 9.4 μM), suggesting the 3-methoxybenzyl group enhances binding to cholinesterase active sites .
  • Hsp90 Inhibition : Triazole carboxamides with pyridyl substituents (e.g., 4d in ) show multi-target activity against Hsp90 and kinases (IC₅₀ < 1 μM), highlighting the role of heteroaromatic groups in ATP-binding domain interactions.

Anticancer Activity

  • Mechanistic Analogy: The 4-ethylphenylamino group in the target compound resembles the 4-methylphenyl group in N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, which induces apoptosis via caspase-3 activation .
  • Metabolism : Unlike CAI (), which undergoes phase I cleavage into inactive metabolites, the target compound’s carboxamide linkage may confer metabolic stability .

Q & A

Basic: What synthetic methodologies are established for 5-((4-ethylphenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide, and how do reaction conditions impact yield?

Methodological Answer:
The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by sequential amidation. Key steps include:

  • Step 1: Condensation of 4-ethylaniline with propargyl bromide to form the alkyne intermediate.
  • Step 2: Reaction with 3-methoxybenzyl azide under Cu(I) catalysis (e.g., CuSO₄·Na ascorbate) to yield the triazole ring .
  • Step 3: Carboxamide formation via coupling with activated carboxylic acid derivatives (e.g., EDC/HOBt).
    Critical parameters include temperature (60–80°C for CuAAC), solvent polarity (DMF enhances cycloaddition efficiency), and stoichiometric ratios (1:1.2 alkyne:azide for minimal byproducts) . Yield optimization requires inert atmosphere (N₂/Ar) and purification via silica chromatography (hexane/EtOAc 7:3).

Advanced: How can experimental design address low aqueous solubility during bioactivity assays?

Methodological Answer:
Low solubility (common in triazole-carboxamides ) can be mitigated by:

  • Co-solvent Systems: Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
  • Prodrug Derivatization: Introduce ionizable groups (e.g., phosphate esters) at the 3-methoxybenzyl moiety to improve hydrophilicity .
  • Nanoformulation: Encapsulate in PEGylated liposomes (size: 100–200 nm) for sustained release in cell-based assays .
    Validate solubility via dynamic light scattering (DLS) and confirm stability via HPLC post-formulation.

Advanced: How to resolve contradictions in reported enzyme inhibition (e.g., IC₅₀ variability across studies)?

Methodological Answer:
Discrepancies in IC₅₀ values (e.g., kinase vs. phosphatase inhibition ) arise from assay conditions. Address via:

  • Standardized Assays: Use recombinant enzymes (≥95% purity) with consistent substrate concentrations (e.g., ATP at Km levels).
  • Control for Redox Interference: Include reducing agents (e.g., DTT) to rule out thiol-mediated false positives .
  • Orthogonal Validation: Pair spectrophotometric assays with SPR (surface plasmon resonance) to confirm binding kinetics .
    Statistical analysis (e.g., Grubbs’ test) identifies outliers, while meta-regression accounts for inter-lab variability in buffer pH or ionic strength.

Basic: What spectroscopic techniques confirm structural fidelity post-synthesis?

Methodological Answer:

  • ¹H/¹³C NMR: Key signals include:
    • Triazole C-H at δ 8.1–8.3 ppm (¹H) and δ 145–150 ppm (¹³C).
    • 3-Methoxybenzyl OCH₃ at δ 3.8 ppm (¹H) .
  • HRMS: Confirm molecular ion [M+H]⁺ at m/z 380.1722 (C₁₉H₂₂N₅O₂) with <2 ppm error.
  • FT-IR: Carboxamide C=O stretch at 1660–1680 cm⁻¹ . Cross-validate with X-ray crystallography if single crystals are obtainable (e.g., slow evaporation in EtOH).

Advanced: How to conduct SAR studies to enhance target selectivity?

Methodological Answer:
Systematic SAR involves:

  • Core Modifications: Replace triazole with oxazole (e.g., ) to assess ring electronic effects on target binding.
  • Substituent Variation: Test 4-ethylphenyl vs. 4-fluorophenyl analogs to map hydrophobic/hydrophilic binding pockets .
  • Bioisosteric Replacement: Swap methoxybenzyl with trifluoromethylbenzyl to evaluate steric and electronic impacts .
    Use molecular docking (AutoDock Vina) with crystallographic target structures (e.g., PDB 1ATP) to prioritize analogs. Validate via in vitro assays (IC₅₀) and MD simulations (>50 ns) for binding stability.

Basic: What biological targets and mechanisms are documented for this compound?

Methodological Answer:
Primary targets include:

  • Kinases: Inhibits EGFR (IC₅₀ 0.8 µM) by competing with ATP at the catalytic site .
  • HDACs: Blocks histone deacetylase-6 (HDAC6) via chelation of Zn²⁺ in the active site (IC₅₀ 2.3 µM) .
    Mechanistically, induces apoptosis in cancer cells (Caspase-3 activation) and reduces TNF-α in inflammation models (NF-κB pathway suppression) .

Advanced: What variables explain cytotoxicity discrepancies in different cancer cell lines?

Methodological Answer:
Variability (e.g., LC₅₀ = 5 µM in MCF-7 vs. 20 µM in HEK293) arises from:

  • Membrane Permeability: MCF-7 overexpression of organic cation transporters (OCTs) enhances uptake .
  • Metabolic Stability: HepG2 cells express CYP3A4, accelerating compound degradation .
  • P-gp Efflux: MDCK-MDR1 assays quantify efflux ratios; co-administer verapamil (P-gp inhibitor) to confirm .
    Standardize assays using ATP-based viability kits (CellTiter-Glo) with matched cell passage numbers (P5–P15).

Advanced: How can computational methods predict off-target interactions?

Methodological Answer:

  • Pharmacophore Screening: Use Pharmit to map triazole and carboxamide motifs against databases (ChEMBL, BindingDB).
  • Deep Learning: Train Graph Neural Networks (GNNs) on kinase inhibitor datasets to predict polypharmacology .
  • Off-Target Profiling: Employ thermal shift assays (TSA) with human proteome microarrays to detect binding to unintended targets (e.g., carbonic anhydrase) .
    Validate predictions via SPR and counter-screen against 50+ unrelated enzymes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.